4-(Trifluoromethoxy)piperidine

Overview

Description

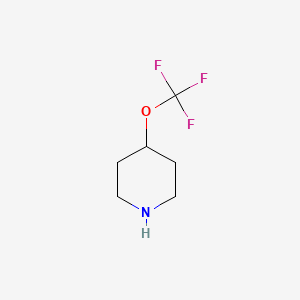

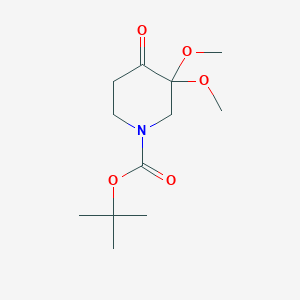

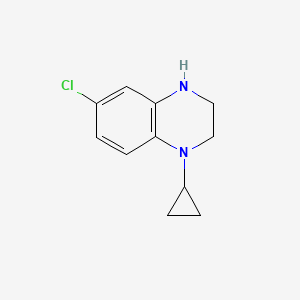

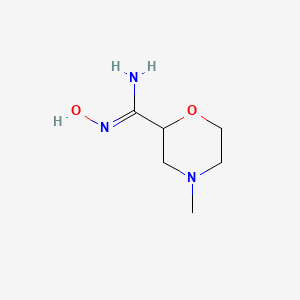

4-(Trifluoromethoxy)piperidine is an organic compound with the molecular formula C6H10F3NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of this compound involves multiple stages starting from 4-hydroxypiperidine . The first stage involves acylation of 4-hydroxypiperidine with benzoyl chloride. The obtained N-benzoyl-4-hydroxypiperidine is then transformed to N-benzoyl-4-(trifluoromethoxy)piperidine using the Hiyama method .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring with a trifluoromethoxy group attached .Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.145 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 118.4±35.0 °C at 760 mmHg, and a vapor pressure of 16.7±0.2 mmHg at 25°C .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Approaches : 4-(Trifluoromethoxy)piperidine, a valuable building block in medicinal chemistry, can be synthesized from 4-hydroxypiperidine using a multi-stage process including acylation, transformation using the Hiyama method, and desulfurization/fluorination techniques. The process has been proven efficient for multigram preparation (Logvinenko, Dolovanyuk, & Kondratov, 2021).

Applications in Medicinal Chemistry

- Fluoxetine Analog Synthesis : this compound has been utilized in synthesizing a superpositional analog of fluoxetine, an antidepressant, demonstrating inhibitory effects on serotonin uptake (Corey, Reichard, & Sarshar, 1993).

- Inhibitors of Soluble Epoxide Hydrolase : Derivatives containing this compound have been identified as inhibitors of soluble epoxide hydrolase, showing potential for use in various disease models (Thalji et al., 2013).

Applications in Organic and Inorganic Chemistry

- Catalysis in Chemical Reactions : Piperidine derivatives, including those with trifluoromethoxy groups, have been studied for their catalytic properties in reactions such as the Suzuki–Miyaura coupling, highlighting their potential in synthetic chemistry (Kilic, Yilmaz, Ulusoy, & Taş, 2008).

- Fluorescent pH Sensors : Certain 4-piperidine-naphthalimide derivatives exhibit properties useful for developing novel fluorescent pH sensors, demonstrating the versatility of piperidine derivatives in analytical applications (Cui, Qian, Liu, & Zhang, 2004).

Applications in Material Science

- Corrosion Inhibition : Piperidine derivatives, potentially including those with trifluoromethoxy groups, have been investigated for their effectiveness in inhibiting the corrosion of metals, such as iron, showcasing their applicability in materials science (Kaya et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests it may interact with transition metals and organoboron reagents in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, it’s likely that this compound participates in the formation of carbon-carbon bonds . The SM coupling reaction involves the interaction of an organoboron compound with a halide or similar compound in the presence of a palladium catalyst .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it’s likely involved in the synthesis of complex organic molecules .

Result of Action

In the context of SM cross-coupling reactions, this compound likely contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of 4-(Trifluoromethoxy)piperidine likely depend on various environmental factors, such as temperature, pH, and the presence of other reactants. In the context of SM cross-coupling reactions, the reaction conditions are typically mild and tolerant of various functional groups .

Properties

IUPAC Name |

4-(trifluoromethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGQGFIISHCNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 4-(trifluoromethoxy)piperidine described in the research paper?

A1: The research paper details a novel synthetic approach for producing multigram quantities of this compound []. This is significant because the compound is a valuable building block in medicinal chemistry, and the developed method provides a practical way to access it in quantities sufficient for further research and development. The five-step synthesis starts with readily available 4-hydroxypiperidine and achieves an overall yield of 40% []. This method utilizes readily available reagents and employs a straightforward approach making it suitable for broader application in synthesizing other secondary amines containing the trifluoromethoxy (CF3O-) group.

Q2: What spectroscopic data confirms the structure of the synthesized this compound?

A2: The researchers confirmed the structure and composition of the synthesized this compound using a combination of spectroscopic techniques: 1H NMR, 13C NMR, 19F NMR, mass spectrometry, and elemental analysis []. These techniques provide complementary information about the compound's structure, ensuring its accurate identification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430351.png)

![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)